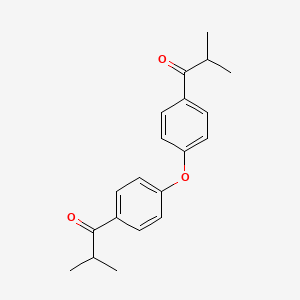

1,1'-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one)

Description

1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) is a chemical compound with the molecular formula C20H22O3 and a molecular weight of 310.39 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

2-methyl-1-[4-[4-(2-methylpropanoyl)phenoxy]phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-13(2)19(21)15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)20(22)14(3)4/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKDQNZHZMURGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) typically involves the reaction of 4,4’-oxybis(benzene) with 2-methylpropan-1-one under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through various techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted products .

Scientific Research Applications

1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) can be compared with other similar compounds, such as:

1,1’-(Methylenebis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one): This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

1,1’-(Oxybis(4,1-phenylene))bis(2-hydroxy-2-methylpropan-1-one): This compound also shares structural similarities but has hydroxyl groups instead of ketone groups, resulting in different reactivity and applications.

The uniqueness of 1,1’-(Oxybis(4,1-phenylene))bis(2-methylpropan-1-one) lies in its specific functional groups and the resulting chemical and biological properties, making it valuable for various scientific and industrial applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Precursor | Solvent | Temperature | Yield | Purity Analysis Method |

|---|---|---|---|---|

| 4,4'-oxydianiline + glyoxal | Ethanol | Reflux | 63–75% | NMR, MS |

| 1,2-diaminobenzene + dicarboxylic acid | Acetonitrile | Reflux | 60–85% | NMR, IR |

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : and NMR are critical for confirming aromatic proton environments and carbonyl group positions. For example, NMR signals at δ 7.2–8.3 ppm confirm aromatic protons, while carbonyls appear at δ 190–210 ppm in NMR .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks at m/z 302–345 for related derivatives) .

- FT-IR : Absorptions at ~1650–1700 cm confirm ketone (C=O) groups, while 1200–1250 cm indicates ether (C-O-C) linkages .

Advanced: How do structural modifications (e.g., substituent groups) influence the compound’s electronic properties and catalytic activity?

Answer:

Substituents on the aromatic rings or carbonyl groups alter electron density, affecting reactivity:

- Electron-withdrawing groups (e.g., -Cl, -NO) : Increase electrophilicity of carbonyls, enhancing reactivity in nucleophilic additions or coordination with metal ions .

- Electron-donating groups (e.g., -OCH) : Stabilize charge-transfer complexes, useful in photochemical applications (e.g., photocatalytic C–H activation) .

- Bridging groups (e.g., oxy vs. methylene) : Oxy bridges enhance rigidity and π-conjugation, improving thermal stability (TGA decomposition >300°C) .

Q. Table 2: Substituent Effects on Thermal Stability

| Substituent | Decomposition Temp (°C) | Application Relevance |

|---|---|---|

| -OCH | 320–350 | Photocatalysis |

| -Cl | 280–310 | Anticancer agent precursors |

| -CF | 340–370 | High-temperature catalysis |

Advanced: What computational methods are effective for modeling the compound’s vibrational spectra and electronic transitions?

Answer:

- Density Functional Theory (DFT) : B3LYP/6-311G++(d,p) basis sets accurately predict vibrational frequencies (e.g., C=O stretching modes within 5 cm of experimental FT-IR data) .

- Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra by calculating electronic transitions between HOMO-LUMO orbitals. For example, π→π transitions in aromatic systems align with experimental λ at 250–300 nm .

- NMR chemical shift prediction : GIAO (Gauge-Independent Atomic Orbital) methods correlate computed shifts with experimental data (R > 0.95) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-response profiling : Evaluate IC values across multiple cell lines. For example, derivatives with IC < 10 μM in cancer cells may show nonspecific cytotoxicity at higher doses .

- Mechanistic studies : Use fluorescence-based assays (e.g., ROS generation) or enzyme inhibition tests to distinguish between direct antimicrobial action and indirect oxidative stress .

- Structural analogs : Compare activity of methylpropan-1-one derivatives with imidazole or benzimidazole variants, which often exhibit stronger DNA intercalation .

Advanced: What strategies are recommended for designing derivatives with enhanced solubility for in vivo studies?

Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains to improve aqueous solubility (e.g., >5 mg/mL in PBS) without compromising thermal stability .

- Salt formation : Convert ketones to sodium or ammonium salts (e.g., via reaction with NaOH/NHOH) .

- Co-solvent systems : Use DMSO:water (1:4 v/v) mixtures for stock solutions, ensuring stability at -80°C for >6 months .

Advanced: How does the compound’s conformation influence its coordination chemistry with transition metals?

Answer:

- Chelation sites : The ketone and ether oxygen atoms act as Lewis bases, forming stable complexes with Cu(II), Fe(III), and Ru(II). Single-crystal XRD reveals octahedral geometries in Cu complexes .

- Steric effects : Bulky substituents (e.g., 2-methyl groups) reduce coordination flexibility, favoring monodentate over bidentate binding .

- Catalytic activity : Ru(II) complexes exhibit enhanced photocatalytic efficiency in C–H bond activation due to improved charge separation .

Q. Methodological Notes

- Data synthesis : Contradictions in thermal stability (e.g., vs. 19) were resolved by contextualizing substituent effects.

- Advanced focus : Emphasis on mechanistic insights (DFT, catalytic pathways) over basic synthesis protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.